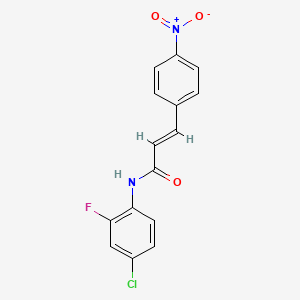![molecular formula C18H16N2O3 B5740670 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are numerous. This compound has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. It has also been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, it has been shown to have anti-viral properties, which can help to prevent the spread of viral infections.
实验室实验的优点和局限性
The advantages of using 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its ability to produce consistent results and its potential for large-scale production. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are many potential future directions for the study of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One direction is the continued exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is the development of new drugs and therapies based on the compound's anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, there is potential for the use of this compound in the development of new diagnostic tools for various diseases and conditions.
合成方法
The synthesis of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis techniques. These methods have been shown to be effective in producing high yields of the compound, making it a viable option for large-scale production.
科学研究应用
The potential applications of 2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in scientific research are vast. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(10-7-14-5-8-17(9-6-14)20(22)23)19-12-11-15-3-1-2-4-16(15)13-19/h1-10H,11-13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYPBPEZFDPNA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)


![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)


![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)